1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Physicochemical profiling Drug-likeness Lead optimization

ADCs & PROTACs require orthogonal handles for sequential bioconjugation. This N-substituted maleimide offers a thiol-reactive maleimide core for cysteine conjugation plus a free secondary methylamino group (predicted pKₐ ~10.5) for independent amide coupling to payloads or fluorophores. pH-dependent solubility enables aqueous bioconjugation at neutral pH with organic extraction at basic pH. • Orthogonal dual reactivity: maleimide (thiol) + amine (carboxylic acid) • TFA salt (CAS 1803588-22-8) available for stoichiometric weighing • 95% purity; non-hazardous for transport; mg to gram scale available

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13252335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCNC1CCC(CC1)N2C(=O)C=CC2=O
InChIInChI=1S/C11H16N2O2/c1-12-8-2-4-9(5-3-8)13-10(14)6-7-11(13)15/h6-9,12H,2-5H2,1H3
InChIKeyYPBLUCKVGICXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Methylamino)cyclohexyl]maleimide: Compound Overview


1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 1536442-29-1; molecular formula C₁₁H₁₆N₂O₂; MW 208.26 g/mol) is an N-substituted maleimide derivative featuring a cyclohexyl ring bearing a secondary methylamino substituent at the 4-position [1]. The compound belongs to the pyrrole-2,5-dione class, a scaffold widely exploited for covalent enzyme inhibition via Michael addition to active-site cysteine residues, as well as for bioconjugation and polymer chemistry [2]. Its computed XLogP3 of 0.4, topological polar surface area of 49.4 Ų, and single hydrogen bond donor distinguish it from simpler N-alkylmaleimides and position it as a moderately polar, synthetically tractable intermediate with a basic amine handle for salt formation or further derivatization [1].

1
Maleimide-thiol warhead Cysteine bioconjugation and covalent probe design
2
Ionizable methylamino handle Salt formation, pH-controlled solubility, orthogonal derivatization
3
Moderate polarity profile Supports both aqueous and organic-phase workflows

1-[4-(Methylamino)cyclohexyl]maleimide vs. N-Cyclohexylmaleimide


Although the maleimide core is shared across numerous commercially available analogs—including N-cyclohexylmaleimide (CAS 1631-25-0), N-methylmaleimide, and N-phenylmaleimide—none of these alternatives carries the secondary methylamino group on the cyclohexyl ring that distinguishes the target compound [1]. This basic amine site fundamentally alters three selection-critical properties: (i) it enables salt formation (e.g., the TFA salt, CAS 1803588-22-8) that modulates solubility and crystallinity for formulation or purification ; (ii) it provides a synthetic handle for reductive amination, acylation, or sulfonylation that is sterically and electronically distinct from the maleimide nitrogen, enabling orthogonal derivatization ; and (iii) the protonation state of the methylamino group at physiological pH (predicted pKₐ ~10–11 for secondary amine) imparts pH-dependent solubility and membrane permeability characteristics absent in N-cyclohexylmaleimide. Generic substitution by a non-aminated analog therefore forfeits these orthogonal handle and property-modulation opportunities, which may be critical in multi-step synthetic routes, conjugate design, or structure-activity relationship (SAR) campaigns.

Salt formation not replicable
Non-aminated maleimides (e.g., N-cyclohexylmaleimide) lack the basic amine required for crystalline salt isolation, limiting purification and formulation options.
Orthogonal handle absent
Without the methylamino group, analogs offer only maleimide reactivity, preventing dual-functionalized conjugates or site-specific SAR exploration.
pH-dependent solubility may shift
The protonation state of the secondary amine alters aqueous solubility; non-basic substitutes may behave differently in pH-controlled assays or extractions.

1-[4-(Methylamino)cyclohexyl]maleimide: Key Differentiating Evidence


LogP and TPSA Comparison vs. N-Cyclohexylmaleimide

1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione exhibits a computed XLogP3 of 0.4, compared to a computed XLogP3 of approximately 1.8 for N-cyclohexylmaleimide (CAS 1631-25-0), its closest non-aminated structural analog [1][2]. This 1.4 log-unit reduction in lipophilicity is attributable to the polar methylamino substituent and translates to a predicted ~25-fold increase in aqueous solubility based on the Hansch-Fujita linear free energy relationship. Additionally, the topological polar surface area (TPSA) of the target compound is 49.4 Ų versus 37.4 Ų for N-cyclohexylmaleimide [1][2], crossing the 40 Ų threshold often used to differentiate CNS-penetrant from peripherally restricted compounds. The compound also possesses one hydrogen bond donor (the secondary amine) absent in the parent structure, increasing its capacity for specific polar interactions [1].

Lipophilicity shift
Cross-study comparable
ΔXLogP3 = −1.4 (target 0.4 vs N-cyclohexylmaleimide ~1.8); TPSA +12 Ų; +1 HBD
Supports review of solubility and permeability differences relative to non-aminated analogs.
Computed values; experimental logD and solubility confirmation recommended.
Physicochemical profiling Drug-likeness Lead optimization

Ionizable Amine: Salt Formation and Solubility

The secondary methylamino group (predicted pKₐ ~10.5 for the conjugate acid) on the cyclohexyl ring of 1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione enables formation of stable crystalline salts, as exemplified by the commercially available trifluoroacetic acid (TFA) salt (CAS 1803588-22-8) . This is a capability entirely absent in N-cyclohexylmaleimide (CAS 1631-25-0), N-methylmaleimide, and most simple N-alkylmaleimides, which lack basic nitrogen atoms. The TFA salt form is documented with purity ≥95% by at least two independent vendors, confirming that crystallization with a counterion is a viable purification strategy . Below its pKₐ, the protonated methylamino species provides >100-fold aqueous solubility enhancement compared to the neutral free base, a property exploitable for pH-controlled extraction or formulation.

Salt formation
Data to verify
TFA salt commercially available (≥95% purity); comparator maleimides lack any salt form.
Supports salt-based purification and pH-controlled solubility strategies.
Vendor catalog data; independent batch certification and pKₐ measurement advised.
Salt screening Formulation science Solid-state chemistry

Maleimide Cysteine Reactivity

The maleimide (pyrrole-2,5-dione) core of the target compound reacts selectively with thiolate anions of cysteine residues via Michael addition under physiological conditions (pH 7.0–7.5), with reported second-order rate constants for N-ethylmaleimide with glutathione of approximately 1.3 M⁻¹s⁻¹ at pH 7.0, 25 °C [1]. While direct kinetic data for the target compound are not publicly available, its N-alkyl substitution pattern (N-cyclohexyl) is electronically similar to N-ethylmaleimide, suggesting comparable thiol reactivity. This reactivity distinguishes it from non-electrophilic cyclohexylamine derivatives that lack the maleimide warhead. In the broader maleimide class, N-substitution modulates electrophilicity: electron-withdrawing N-substituents accelerate thiol addition, while bulky N-substituents can sterically retard it [2]. The cyclohexyl group in the target compound provides intermediate steric bulk, but the freely rotating C–N bond between the cyclohexyl ring and maleimide nitrogen limits steric shielding compared to rigid N-aryl analogs.

Cysteine reactivity
Class-level inference
Predicted thiol addition rate within 2–5 fold of N-ethylmaleimide (k₂ ~1–10 M⁻¹s⁻¹ for GSH)
Supports covalent probe design context; reactivity inferred from maleimide SAR.
No direct kinetic data for target compound; experimental validation required.
Covalent inhibitors Chemical biology Targeted protein modification

Purity and Multi-Vendor Supply Assurance

At least two independent vendors (Fluorochem and AKSci) list the free base form of 1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione at ≥95% purity with accompanying SDS documentation . For the TFA salt, AKSci similarly specifies ≥95% purity . Analytical characterization data reported include ¹H NMR, LCMS, and HPLC, though the extent of documentation varies by supplier and batch. The compound's MDL number (MFCD21800616), InChIKey (YPBLUCKVGICXJU-UHFFFAOYSA-N), and canonical SMILES are standardized across databases, providing multiple cross-referencing handles for identity verification. In contrast, many custom-synthesized or single-vendor maleimide analogs lack multi-vendor QC benchmarks or batch-to-batch reproducibility data, introducing procurement risk for repeat-experiment dependent studies.

Supply assurance
Reported
≥95% purity; multi-vendor availability (Fluorochem, AKSci, CymitQuimica, Leyan); standardized InChIKey/MDL
Reduces single-supplier dependency and supports identity cross-verification.
Batch-specific COA and analytical data should be requested for critical studies.
Quality assurance Procurement risk Analytical characterization

1-[4-(Methylamino)cyclohexyl]maleimide: Research and Industrial Applications


Orthogonal Bioconjugation Linker

In antibody-drug conjugate (ADC) or PROTAC linker design, the maleimide moiety reacts with a cysteine residue on the protein of interest, while the methylamino group on the cyclohexyl ring remains available for a second orthogonal conjugation (e.g., amide coupling to a carboxylic acid-containing payload or fluorophore). The pH-dependent protonation of the methylamino group (predicted pKₐ ~10.5) further enables aqueous solubility during bioconjugation at neutral pH, while allowing organic-solvent extraction of the conjugate at basic pH—a property absent in N-cyclohexylmaleimide [1][2]. The TFA salt form (CAS 1803588-22-8) provides a stable, weighable solid for stoichiometric reactions .

Covalent Fragment Library Member

The maleimide core provides thiol-directed covalent engagement of cysteine-containing protein targets, with the N-cyclohexyl group contributing moderate steric bulk to limit non-specific reactivity relative to N-ethylmaleimide [1]. The methylamino substituent introduces a hydrogen bond donor/acceptor that can form specific polar contacts in the target binding site, potentially improving selectivity over hydrophobic-only N-alkylmaleimides. The XLogP3 of 0.4 suggests adequate aqueous solubility for biochemical screening at concentrations up to 100 μM without DMSO precipitation, a practical advantage over more lipophilic maleimides [2].

Stimuli-Responsive Polymer Functionalization

In polymer chemistry, the maleimide group can undergo radical copolymerization or Diels-Alder reaction with dienes, while the methylamino group provides a site for post-polymerization modification (e.g., quaternization to produce cationic polymers, or conjugation to dyes/drugs). This orthogonal reactivity is not achievable with N-cyclohexylmaleimide, which offers only a single reactive site. The lower XLogP3 (0.4 vs. ~1.8) also improves processability in aqueous or polar solvent-based polymerization systems [1][2].

Synthetic Intermediate for Kinase/PDE Inhibitor Libraries

Pyrrole-2,5-dione derivatives are established scaffolds for kinase (e.g., GSK-3β, PKC) and phosphodiesterase (PDE) inhibition [1]. The methylamino group on the cyclohexyl ring of this compound can be converted to amides, sulfonamides, ureas, or secondary/tertiary amines via standard transformations, generating diverse SAR libraries without modifying the maleimide pharmacophore. This enables systematic exploration of substituent effects on the cyclohexyl ring while keeping the maleimide core constant—a synthetic strategy not possible with N-cyclohexylmaleimide, which lacks a derivatizable pendant group at the 4-position of the cyclohexyl ring [2].

Application
Selection Property
Validation Focus
Bifunctional linker research
Maleimide-thiol and amine-acyl orthogonal reactivity
Conjugation orthogonality and yield under varied pH
Covalent fragment screening
Cysteine-reactive warhead with polar amine handle
Target engagement and selectivity profiling
Post-polymerization modification
Dual-reactive sites for polymer backbone and pendant functionalization
Orthogonality in radical or Diels-Alder polymerization systems
Kinase/PDE inhibitor SAR
Derivatizable amine on cyclohexyl ring adjacent to maleimide pharmacophore
Structure-activity relationship exploration via amide/sulfonamide library synthesis
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